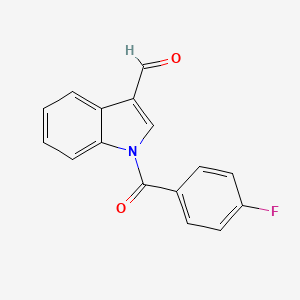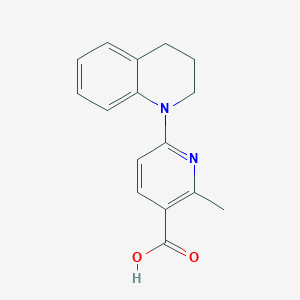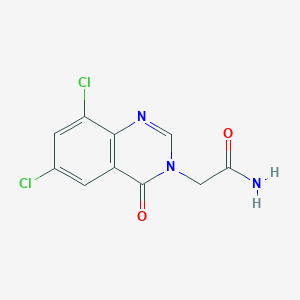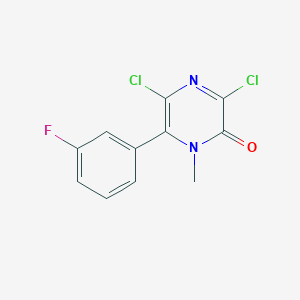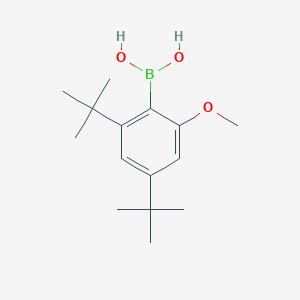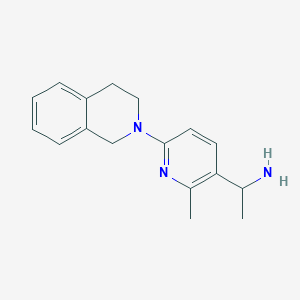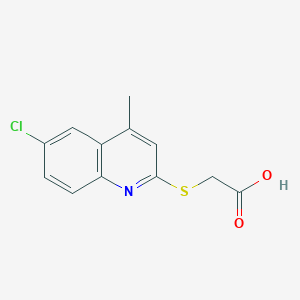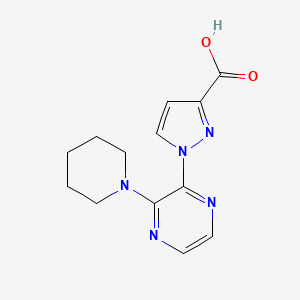
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a piperidine ring, a pyrazine ring, and a pyrazole ring. These structural motifs are commonly found in various biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Pyrazine Derivatives: Compounds like pyrazinamide and other pyrazine-based molecules.
Pyrazole Derivatives: Compounds such as pyrazole and its substituted derivatives.
Uniqueness
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of three different heterocyclic rings in a single molecule. This structural complexity can confer unique biological activities and properties that are not observed in simpler compounds .
Propiedades
Fórmula molecular |
C13H15N5O2 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
1-(3-piperidin-1-ylpyrazin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-4-9-18(16-10)12-11(14-5-6-15-12)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8H2,(H,19,20) |
Clave InChI |
WGWGQFNFYWJGQS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=CN=C2N3C=CC(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


